

Spectroscopic comparison of N-(Benzylxy)-2-nitrobenzenesulfonamide with related compounds

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Compound of Interest	
Compound Name:	<i>N-(Benzylxy)-2-nitrobenzenesulfonamide</i>
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Spectroscopic Comparison: N-(Benzylxy)-2-nitrobenzenesulfonamide and Its Key Precursors

A detailed analysis of **N-(Benzylxy)-2-nitrobenzenesulfonamide** alongside its synthetic precursors, 2-nitrobenzenesulfonamide and benzylxyamine, reveals distinct spectroscopic signatures. This guide provides a comparative overview of their nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) data, supported by standardized experimental protocols and logical workflow diagrams for researchers, scientists, and professionals in drug development.

N-(Benzylxy)-2-nitrobenzenesulfonamide is a compound of interest in organic synthesis, potentially serving as a versatile intermediate. A thorough understanding of its spectroscopic properties, in comparison to its constituent building blocks, is crucial for reaction monitoring, quality control, and structural confirmation. This guide presents a side-by-side spectroscopic comparison based on available experimental data for the precursors and predicted data for the final compound, necessitated by the limited availability of published experimental spectra for **N-(Benzylxy)-2-nitrobenzenesulfonamide**.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for **N-(BenzylOxy)-2-nitrobenzenesulfonamide**, 2-nitrobenzenesulfonamide, and benzylOxyamine.

Table 1: ^1H NMR Data Summary

Compound	Chemical Shift (δ) ppm, Multiplicity, Assignment
N-(BenzylOxy)-2-nitrobenzenesulfonamide (Predicted)	8.1 - 7.6 (m, Ar-H), 7.4 - 7.2 (m, Ar-H), 5.1 (s, -O-CH ₂ -Ph), 8.5 (br s, -NH-)
2-Nitrobenzenesulfonamide	8.2 - 7.7 (m, Ar-H), 7.8 (br s, -SO ₂ NH ₂)[1][2]
BenzylOxyamine Hydrochloride	7.42 (s, 5H, C ₆ H ₅), 5.17 (s, 2H, -CH ₂ -), 11.0 (br s, -NH ₃ ⁺)[3]

Table 2: ^{13}C NMR Data Summary

Compound	Chemical Shift (δ) ppm, Assignment
N-(BenzylOxy)-2-nitrobenzenesulfonamide (Predicted)	148.0 (C-NO ₂), 138.0 (C-SO ₂), 134.0, 131.0, 129.0, 128.5, 125.0 (Ar-C), 78.0 (-O-CH ₂ -)
2-Nitrobenzenesulfonamide	Aromatic carbons typically appear in the range of 120-150 ppm.[1]
BenzylOxyamine	Spectroscopic data available.

Table 3: IR Spectroscopy Data Summary

Compound	Key IR Absorptions (cm ⁻¹)
N-(Benzylxy)-2-nitrobenzenesulfonamide (Predicted)	3300-3400 (N-H stretch), 1530 & 1350 (NO ₂ stretch), 1340 & 1160 (SO ₂ stretch), 3030 (Ar C-H stretch), 1100 (C-O stretch)
2-Nitrobenzenesulfonamide	Data available from various spectroscopic databases. [1]
Benzylxyamine Hydrochloride	Infrared spectral data is available. [3]

Table 4: Mass Spectrometry Data Summary

Compound	Molecular Ion (m/z) and Key Fragments
N-(Benzylxy)-2-nitrobenzenesulfonamide	[M+H] ⁺ = 309.05, Fragmentation is expected to involve cleavage of the N-O and S-N bonds.
2-Nitrobenzenesulfonamide	[M] ⁺ = 202.00 [1]
Benzylxyamine	[M] ⁺ = 123.07

Table 5: UV-Vis Spectroscopy Data Summary

Compound	λmax (nm) and Electronic Transitions
N-(Benzylxy)-2-nitrobenzenesulfonamide	Expected to show absorbance characteristic of the nitrobenzene chromophore, typically around 260-280 nm.
2-Nitrobenzenesulfonamide	UV-Vis spectral data is available.
Benzylxyamine (related to Benzylamine)	206 nm, 256 nm [4]

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a 5 mm NMR tube.
- Instrument Setup: Use a spectrometer with a minimum field strength of 300 MHz. Tune and shim the instrument to achieve a homogeneous magnetic field.
- Data Acquisition:
 - ^1H NMR: Acquire the spectrum with a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans for an adequate signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
 - ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) and a longer acquisition time are typically required.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

- Background Collection: Record a background spectrum of the clean, empty ATR crystal.
- Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal. For solids, apply pressure using the anvil to ensure good contact.
- Spectrum Acquisition: Collect the sample spectrum. The final spectrum is presented in terms of transmittance or absorbance.

Electrospray Ionization-Mass Spectrometry (ESI-MS)

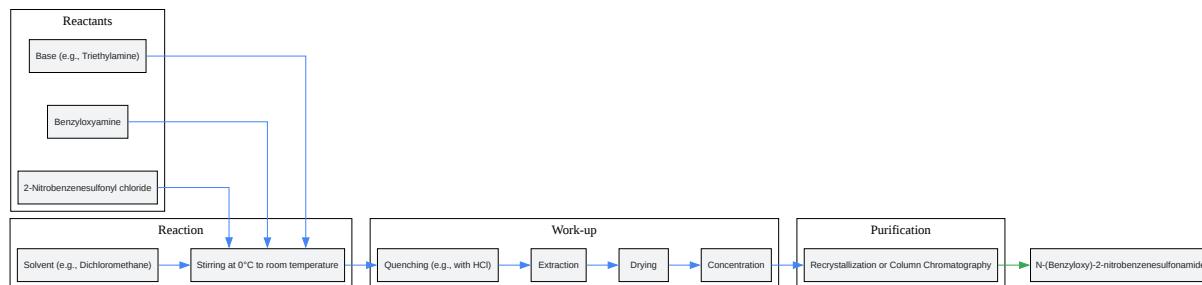
- Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 $\mu\text{g/mL}$) in a suitable solvent such as methanol or acetonitrile.
- Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 $\mu\text{L/min}$).
- Ionization and Analysis: Apply a high voltage to the ESI needle to generate charged droplets. The resulting ions are then transferred into the mass analyzer (e.g., quadrupole, time-of-flight) and detected based on their mass-to-charge ratio (m/z).

Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or water) in a quartz cuvette.
- Baseline Correction: Record a baseline spectrum using a cuvette containing only the solvent.
- Spectrum Acquisition: Place the sample cuvette in the spectrophotometer and record the absorbance spectrum over the desired wavelength range (typically 200-800 nm).

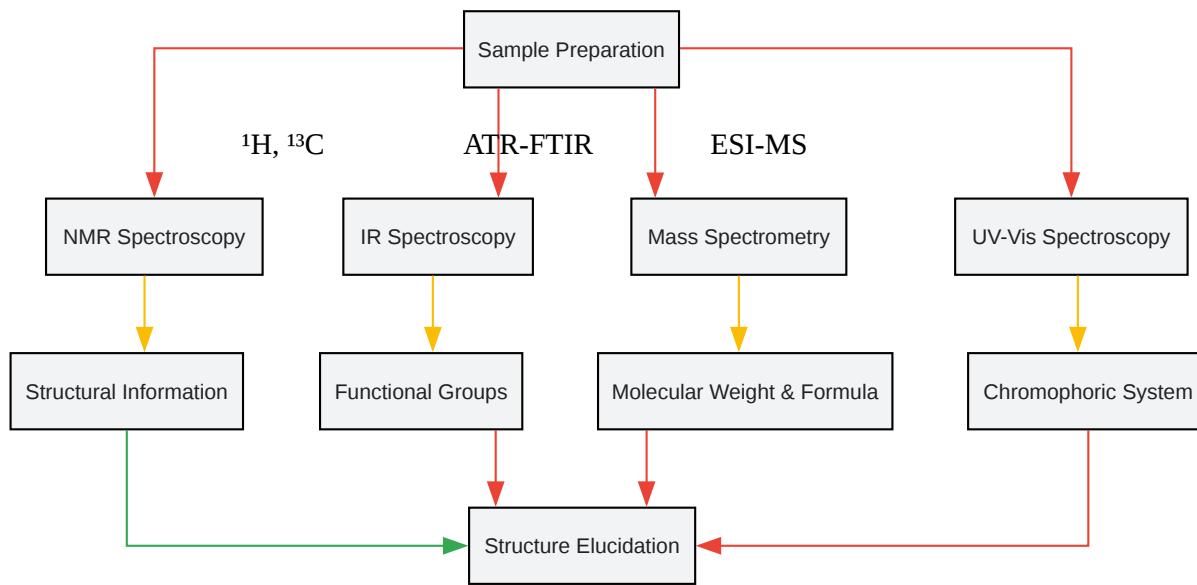
Visualization of Workflows

The following diagrams illustrate the synthesis of **N-(BenzylOxy)-2-nitrobenzenesulfonamide** and a general workflow for its spectroscopic characterization.



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Caption: Synthesis of **N-(BenzylOxy)-2-nitrobenzenesulfonamide**.



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Caption: General workflow for spectroscopic characterization.

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